molecular formula C13H12FNO B1329018 2-(4-Fluorophenoxy)-4-methylaniline CAS No. 946774-45-4

2-(4-Fluorophenoxy)-4-methylaniline

Cat. No. B1329018
CAS RN: 946774-45-4
M. Wt: 217.24 g/mol
InChI Key: CBPOCVKJCRCXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluorophenoxy)-4-methylaniline” is likely a compound that contains a fluorophenoxy group and a methylamine group. The presence of these groups could potentially give this compound unique properties, making it useful in various applications .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenoxy)-4-methylaniline” are not available, similar compounds are often synthesized through methods such as refluxing or other types of chemical reactions .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenoxy)-4-methylaniline” would likely be influenced by the presence of the fluorophenoxy and methylamine groups. These groups could potentially affect the compound’s polarity, reactivity, and other physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorophenoxy)-4-methylaniline” would likely depend on the conditions of the reaction and the other compounds present. For example, it might undergo reactions typical of anilines or fluorophenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenoxy)-4-methylaniline” would be influenced by its molecular structure. For example, the presence of the fluorine atom could potentially affect its reactivity, boiling point, and other properties .

Scientific Research Applications

Organic Synthesis

“2-(4-Fluorophenoxy)-4-methylaniline” can be used as a starting material in the synthesis of various organic compounds . For instance, it can be used to synthesize “2-(4-fluorophenoxy) acetic acid” by refluxing with ethyl chloroacetate in acetone .

Development of Pain Medication

This compound has been used in the development of pain medication. A set of fluorophenoxyanilides, designed to be simplified analogues of previously reported ω-conotoxin GVIA mimetics, were prepared and tested for N-type calcium channel inhibition in a SH-SY5Y neuroblastoma FLIPR assay . The N-type or Ca v 2.2 channel is a validated target for the treatment of refractory chronic pain .

Neuropathic Pain Treatment

The compound has potential applications in the treatment of neuropathic pain, which results from nerve damage caused by surgery, trauma, infection, or disease . N-Type calcium channels (Ca v 2.2 channels) are strongly implicated in chronic and neuropathic pain, and their inhibitors have been widely pursued .

Development of Small-Molecule Inhibitors

“2-(4-Fluorophenoxy)-4-methylaniline” has been used in the development of small-molecule inhibitors of Ca v 2.2 channels as possible alternatives to Ziconotide . Ziconotide is a synthetic version of the peptide ω-conotoxin MVIIA found in the venom of a fish-hunting marine cone snail Conus magnus .

Chemical Research

This compound is used in chemical research, particularly in the study of its properties and reactions . It is often used in experiments to understand its behavior under various conditions .

Pharmaceutical Research

“2-(4-Fluorophenoxy)-4-methylaniline” is used in pharmaceutical research for the development of new drugs . Its properties make it a valuable compound in the synthesis of new pharmaceuticals .

Mechanism of Action

The mechanism of action of “2-(4-Fluorophenoxy)-4-methylaniline” would depend on its application. For instance, if it were used in a biological context, it might interact with certain proteins or other biological molecules .

Safety and Hazards

Like many chemical compounds, “2-(4-Fluorophenoxy)-4-methylaniline” should be handled with care to avoid potential hazards. It’s important to use personal protective equipment and follow safety guidelines when handling this compound .

properties

IUPAC Name

2-(4-fluorophenoxy)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPOCVKJCRCXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-4-methylaniline

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